molecular formula C29H27ClN4O2 B2532022 N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide CAS No. 1189876-90-1

N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide

Cat. No. B2532022
M. Wt: 499.01
InChI Key: HGCBZKGELKKZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which makes it a promising candidate for the treatment of various medical conditions.

Scientific Research Applications

Synthesis and Characterization

Compounds related to N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide have been synthesized and characterized, exploring their structural and pharmacological potentials. For instance, a study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate revealed their antibacterial and anti-enzymatic activities, supported by % hemolytic activity analysis (K. Nafeesa et al., 2017).

Pharmacological Evaluation

The pharmacological evaluation of these compounds has shown promising results in various studies. For example, research on the synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives highlighted their activity against acetylcholinesterase and butyrylcholinesterase (AChE and BChE) respectively and lipoxygenase (LOX) enzymes, demonstrating their potential as therapeutic agents (H. Khalid et al., 2014).

Anticancer Effects

A study on the anticancer effects of newly synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines confirmed the cytotoxic effect of these compounds on HepG2 and Huh7 cell lines. This research suggests the potential of these compounds in managing hepatocellular carcinoma, highlighting their significant cytotoxicity and apoptotic anti-angiogenic and anti-invasive effects (M. Eldeeb et al., 2022).

Antimicrobial Applications

Further, studies on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety have demonstrated promising antimicrobial properties. These compounds were synthesized with the aim of discovering new antimicrobial agents, showing significant activity against various bacterial and fungal strains (E. Darwish et al., 2014).

Enzyme Inhibition

The compounds have also been evaluated for their enzyme inhibitory activities, showcasing their potential in the development of novel therapeutic agents. A study on the synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety has shown that these compounds possess promising enzyme inhibition capabilities, which could be beneficial in treating diseases associated with enzyme dysfunction (Kashif Iqbal et al., 2017).

properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O2/c1-20-7-9-22(10-8-20)28-32-26-18-33(17-21-5-3-2-4-6-21)16-15-25(26)29(36)34(28)19-27(35)31-24-13-11-23(30)12-14-24/h2-14H,15-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCBZKGELKKZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-chlorophenyl)acetamide

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